molecular formula C11H16N2O B13065248 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one

3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13065248
M. Wt: 192.26 g/mol
InChI Key: NNBCDDJTWCEHDH-UHFFFAOYSA-N
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Description

3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C11H16N2O It is a derivative of dihydropyridinone, characterized by the presence of an amino group and a methylcyclobutylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methylcyclobutylmethyl substituent makes it a versatile compound for various applications .

Biological Activity

3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3OC_{12}H_{17}N_{3}O, with a molecular weight of approximately 219.29 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its pharmacological potential. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that 3-amino derivatives may also possess similar properties .
  • Anticancer Potential : Dihydropyridine derivatives have been studied for their anticancer properties. Research indicates that modifications to the dihydropyridine structure can enhance its ability to inhibit cancer cell proliferation. In particular, compounds that interact with mitochondrial functions show promise in targeting cancer cells by disrupting ATP synthesis .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of ATP Synthase : Similar compounds have been shown to bind to mitochondrial ATP synthase, leading to reduced ATP production and subsequent induction of apoptosis in cancer cells .
  • Interference with Cell Signaling Pathways : The structural modifications in dihydropyridine derivatives can affect various signaling pathways involved in cell growth and survival, potentially leading to enhanced therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Efrapeptin C Study Demonstrated strong growth inhibition against MCF-7 breast cancer cells with a GI50 of 27 nM, highlighting the importance of structural modifications for enhancing bioactivity .
Antimicrobial Activity Related quinolone derivatives exhibited potent antibacterial activity against both Gram-positive and negative pathogens, suggesting potential applications for 3-amino derivatives .
Pharmacokinetics Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The exploration of derivatives has been crucial for optimizing biological activity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-1-[(1-methylcyclobutyl)methyl]pyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-11(5-3-6-11)8-13-7-2-4-9(12)10(13)14/h2,4,7H,3,5-6,8,12H2,1H3

InChI Key

NNBCDDJTWCEHDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C=CC=C(C2=O)N

Origin of Product

United States

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